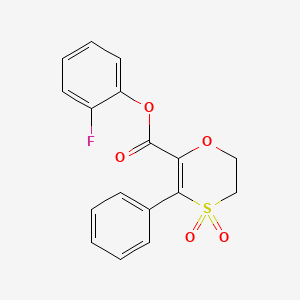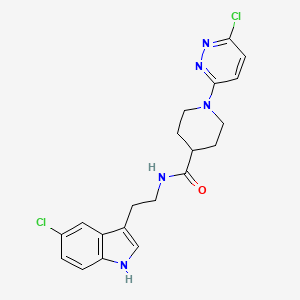
3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a bromine atom and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate precursors such as thiosemicarbazide and acyl chlorides under acidic conditions.
Coupling Reaction: The brominated indole and thiadiazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the bromine substituent or the thiadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the bromine substituent or thiadiazole ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Biological Research: Studying its effects on cellular processes and its potential as a biochemical probe.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The indole and thiadiazole rings could facilitate binding to specific sites on proteins or nucleic acids, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- 3-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
The presence of the bromine atom at the 6-position of the indole ring and the specific substitution pattern on the thiadiazole ring make 3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide unique. This structural uniqueness could result in distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H13BrN4OS |
|---|---|
Molecular Weight |
365.25 g/mol |
IUPAC Name |
3-(6-bromoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H13BrN4OS/c1-9-17-18-14(21-9)16-13(20)5-7-19-6-4-10-2-3-11(15)8-12(10)19/h2-4,6,8H,5,7H2,1H3,(H,16,18,20) |
InChI Key |
ANGPCSOOJBJSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-4-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B12183178.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12183183.png)

![1-(3-Methylpiperidyl)-2-[2-(trifluoromethyl)benzimidazolyl]ethan-1-one](/img/structure/B12183196.png)
![(1-Ethyl-2-hydroxyethyl)[(4-propoxyphenyl)sulfonyl]amine](/img/structure/B12183208.png)
![N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide](/img/structure/B12183212.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-(7-methoxy-1H-indol-1-yl)ethanone](/img/structure/B12183216.png)
![N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B12183223.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B12183243.png)
amine](/img/structure/B12183246.png)
![4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine](/img/structure/B12183252.png)


![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12183272.png)
